molecular formula C11H18ClNO2 B13444679 4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride

4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride

Cat. No.: B13444679
M. Wt: 234.74 g/mol
InChI Key: LDRJCJMDWCULLX-MUTAZJQDSA-N
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Description

4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is a stable isotope-labeled compound used primarily in neurological researchThe compound is known for its role in studying neurotransmission, pain, inflammation, and various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride involves several steps. The starting material is typically 3,4-methylenedioxyphenyl-2-propanone, which undergoes a series of chemical reactions including methylation, reduction, and demethylation to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process involves strict quality control measures to ensure the purity and stability of the final product. The compound is usually produced in small quantities due to its specialized applications in research .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of MDMA and related compounds.

    Biology: Employed in studies of neurotransmission and the effects of psychoactive substances on the nervous system.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease, schizophrenia, and Alzheimer’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting neurological pathways.

Mechanism of Action

The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It acts as a substrate for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of MDMA, but the presence of the deuterium label allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methoxy Methamphetamine-d3 Hydrochloride is unique due to its stable isotope labeling, which allows for more accurate and detailed studies of its metabolic pathways and interactions with neurotransmitter systems. This makes it a valuable tool in neurological research and drug development .

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

234.74 g/mol

IUPAC Name

2-methoxy-4-[2-(trideuteriomethylamino)propyl]phenol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-8(12-2)6-9-4-5-10(13)11(7-9)14-3;/h4-5,7-8,12-13H,6H2,1-3H3;1H/i2D3;

InChI Key

LDRJCJMDWCULLX-MUTAZJQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(C)CC1=CC(=C(C=C1)O)OC.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)NC.Cl

Origin of Product

United States

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